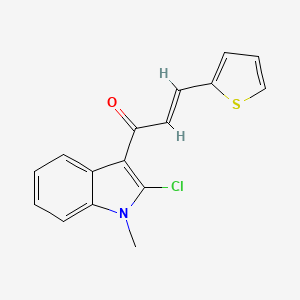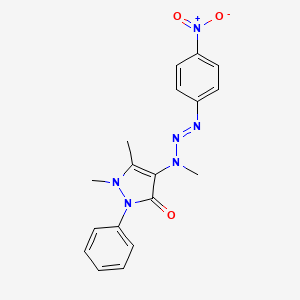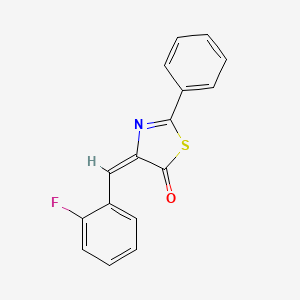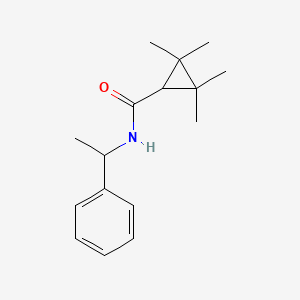![molecular formula C16H17Cl2N5S B13376669 3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376669.png)
3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a dichlorophenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation, such as kinases, thereby preventing the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolopyridines. These compounds share similar structural features but differ in their specific substituents and functional groups. For example:
1,2,4-Triazolo[3,4-α]pyridine: This compound has a pyridine ring fused with a triazole ring and is used in the synthesis of drugs and pesticides.
1,2,4-Triazolo[4,3-α]pyrazine: This compound has a pyrazine ring fused with a triazole ring and has shown potential as a kinase inhibitor in cancer research.
The uniqueness of this compound lies in its specific combination of the azepane moiety and the dichlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17Cl2N5S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
3-(azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H17Cl2N5S/c17-12-6-5-11(9-13(12)18)15-21-23-14(19-20-16(23)24-15)10-22-7-3-1-2-4-8-22/h5-6,9H,1-4,7-8,10H2 |
Clé InChI |
RIQVFONAAVEJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13376586.png)
![6-(2-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376588.png)


![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![1-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B13376600.png)
![3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13376610.png)

![1-Amino-2,7-dibutyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376632.png)
![3,5,9,11-tetramethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13376633.png)
![1-({2-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)propan-2-ol](/img/structure/B13376634.png)



